molecular formula C8H13NOSi B3350383 trimethyl(pyridin-4-yloxy)silane CAS No. 27248-04-0

trimethyl(pyridin-4-yloxy)silane

Cat. No.: B3350383
CAS No.: 27248-04-0
M. Wt: 167.28 g/mol
InChI Key: LEMXOCROJQSQFD-UHFFFAOYSA-N
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Description

Trimethyl(pyridin-4-yloxy)silane is an organosilicon compound featuring a pyridin-4-yloxy group bonded to a trimethylsilyl moiety. This structure combines the aromatic properties of pyridine with the steric and electronic effects of the silicon center. Such compounds are often utilized in organic synthesis, catalysis, and materials science due to their ability to act as protecting groups, ligands, or precursors for functionalized materials . For example, 4-(2-(trimethoxysilyl)ethyl)pyridine (6) is prepared by hydrosilylation of 4-vinylpyridine with trichlorosilane, suggesting similar routes could apply to this compound .

Properties

IUPAC Name

trimethyl(pyridin-4-yloxy)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOSi/c1-11(2,3)10-8-4-6-9-7-5-8/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMXOCROJQSQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30523717
Record name 4-[(Trimethylsilyl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30523717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27248-04-0
Record name 4-[(Trimethylsilyl)oxy]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27248-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(Trimethylsilyl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30523717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl(pyridin-4-yloxy)silane can be synthesized through a trans-silylation reaction. This involves the reaction between silicon tetrachloride and this compound in a molar ratio of 1:4 . The reaction typically occurs under mild conditions and does not require the use of basic promoters such as tertiary amines or 4-(dimethylamino)pyridine .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the trans-silylation approach mentioned above can be scaled up for industrial applications. The mild reaction conditions and the absence of harsh reagents make this method suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(pyridin-4-yloxy)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding silanols or siloxanes.

    Reduction: It can act as a hydride donor in reduction reactions.

    Substitution: The pyridin-4-yloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents can be used.

    Reduction: Hydride donors like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of catalysts or under thermal conditions.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Corresponding silanes or siloxanes.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Trimethyl(pyridin-4-yloxy)silane has several applications in scientific research:

Mechanism of Action

The mechanism by which trimethyl(pyridin-4-yloxy)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The pyridin-4-yloxy group can participate in coordination chemistry, forming stable complexes with metal ions or other molecules. This interaction can influence the reactivity and stability of the compound in various chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares trimethyl(pyridin-4-yloxy)silane with structurally related silane-pyridine hybrids and other organosilicon compounds, focusing on structural features, reactivity, and applications.

Structural and Functional Comparisons

Compound Name Key Structural Features Reactivity Profile Applications Reference
This compound Pyridin-4-yloxy group directly bonded to SiMe₃ Moderate hydrolysis due to Si–O–aryl bond; stable under anhydrous conditions Ligand design, protecting groups, polymer precursors Inferred
4-(2-(Trimethoxysilyl)ethyl)pyridine (6) Ethyl spacer between Si(OMe)₃ and pyridine High hydrolysis reactivity (trialkoxysilane); forms siloxane networks Surface modification, sol-gel chemistry
4-Chloro-3-((trimethylsilyl)ethynyl)pyridine Ethynyl linkage with TMS group at pyridine C3 Stabilized conjugation via ethynyl group; inert to nucleophiles at SiMe₃ Catalysis, electronic materials
Chloro Trimethyl Silane SiMe₃Cl with no aromatic system Highly reactive; undergoes rapid hydrolysis or silylation Silylating agent, silicone production

Key Differences in Reactivity and Stability

  • Hydrolysis Sensitivity: this compound’s Si–O–aryl bond offers greater stability against hydrolysis compared to trialkoxysilanes like 4-(2-(trimethoxysilyl)ethyl)pyridine (6), which readily hydrolyze to form silanols . Chloro Trimethyl Silane (SiMe₃Cl) is far more reactive, reacting violently with moisture to release HCl .
  • Electronic Effects :

    • The pyridin-4-yloxy group provides aromatic π-conjugation, enhancing electron-withdrawing effects compared to alkyl-linked silanes (e.g., ethyl-spacer in compound 6). Ethynyl-linked derivatives (e.g., 4-chloro-3-((trimethylsilyl)ethynyl)pyridine) exhibit extended conjugation, altering redox properties .
  • Steric Protection :

    • The trimethylsilyl group in this compound provides steric shielding, reducing unwanted side reactions at the silicon center. This contrasts with trichlorosilanes (e.g., 4-(2-trichlorosilylethyl)pyridine (5)), which are highly electrophilic and prone to uncontrolled polymerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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